molecular formula C14H17N3O2 B13474029 Tert-butyl 2-(1h-imidazol-5-yl)phenylcarbamate

Tert-butyl 2-(1h-imidazol-5-yl)phenylcarbamate

Cat. No.: B13474029
M. Wt: 259.30 g/mol
InChI Key: OHOVUIGTPYERLY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1H-imidazol-5-yl)phenylcarbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(1H-imidazol-5-yl)phenylcarbamate typically involves the reaction of an imidazole derivative with a tert-butyl carbamate. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of amido-nitriles to form substituted imidazoles . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions often include the use of catalysts such as nickel and solvents like chlorobenzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ester cleavage under dry conditions, followed by the formation of imidazolium salts and subsequent reactions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1H-imidazol-5-yl)phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines. Substitution reactions can lead to various substituted imidazole derivatives .

Scientific Research Applications

Tert-butyl 2-(1H-imidazol-5-yl)phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-(1H-imidazol-5-yl)phenylcarbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(1H-imidazol-5-yl)ethyl)carbamate
  • Tert-butyl (5-formyl-1H-imidazol-2-yl)carbamate
  • 5-tert-Butyl-2-hydroxybenzaldehyde

Uniqueness

Tert-butyl 2-(1H-imidazol-5-yl)phenylcarbamate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl N-[2-(1H-imidazol-5-yl)phenyl]carbamate

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-11-7-5-4-6-10(11)12-8-15-9-16-12/h4-9H,1-3H3,(H,15,16)(H,17,18)

InChI Key

OHOVUIGTPYERLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CN=CN2

Origin of Product

United States

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